Angeflorin
Description
Angeflorin (CAS: 57498-69-8) is a naturally occurring flavonoid glycoside with the molecular formula C₂₃H₂₄O₁₁ and a molecular weight of 476.44 g/mol . It is commonly isolated from plants such as Camellia species and has been utilized as a reference standard in phytochemical and pharmacological research. Structurally, this compound consists of a flavonoid backbone (likely quercetin or apigenin) conjugated with sugar moieties, which enhances its solubility and bioavailability .
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(31-2)22(19(17)27)34-23-21(29)20(28)18(26)16(9-24)33-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLSKYQOJWBOTN-RWMNSCGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Angeflorin can be obtained through chemical synthesis or by extracting and synthesizing components from the epidermis of small lilies . The synthetic route involves the isolation of this compound from the leaves of Angelonia grandiflora along with other flavonoids such as salvigenin and baicalein . The reaction conditions for its synthesis include the use of solvents like dimethyl sulfoxide, pyridine, methanol, and ethanol . Industrial production methods may vary depending on the specific synthesis method and reaction conditions employed .
Chemical Reactions Analysis
Angeflorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can result in the formation of alcohols or amines .
Scientific Research Applications
Angeflorin has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for analytical purposes . In biology and medicine, this compound has been studied for its potential therapeutic effects, including its anti-inflammatory, antioxidant, and anticancer properties . It is also used in the perfume and skincare industry as a fragrance ingredient due to its floral aroma .
Mechanism of Action
The mechanism of action of Angeflorin involves its interaction with various molecular targets and pathways. It has been shown to modulate the antioxidant defense mechanisms, activate antioxidant enzymes, and promote glutathione synthesis . This compound can also chelate metal ions, such as iron and copper, reducing the production of free radicals through Fenton and other reactions . These actions contribute to its protective effects against oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Angeflorin belongs to the flavonoid glycoside class, sharing structural features with compounds like Camellianin A and Pectolinarin. Below is a comparative analysis based on molecular properties, sources, and research relevance:
Table 1: Structural and Physicochemical Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Natural Source |
|---|---|---|---|---|---|
| This compound | 57498-69-8 | C₂₃H₂₄O₁₁ | 476.44 | Flavonoid core + glycosylation | Camellia species |
| Camellianin A | 850630-40-9 | C₂₇H₃₀O₁₄ | 578.52 | Additional hexose and rhamnose units | Camellia japonica |
| Pectolinarin | 28978-02-1 | C₂₉H₃₄O₁₅ | 622.57 | Larger glycosylation pattern | Cirsinum species |
Key Observations :
Molecular Complexity : Camellianin A and Pectolinarin exhibit higher molecular weights due to extended glycosylation compared to this compound. This structural variation may influence their solubility and membrane permeability .
Synthetic Accessibility : this compound is priced at ¥1650/5mg in commercial catalogs, significantly lower than Gelomuloside B (¥3400/5mg) or Pectolinarin (¥4150/5mg), indicating relatively easier synthesis or isolation .
Functional Comparison with Analogous Compounds
Flavonoid glycosides are often compared based on their bioactivity profiles.
Table 2: Hypothesized Bioactivity Comparison
| Compound | Antioxidant Activity | Anti-inflammatory Potential | Enzyme Inhibition (e.g., α-Glucosidase) |
|---|---|---|---|
| This compound | Moderate (predicted) | Likely | Possible |
| Camellianin A | High | Demonstrated in vitro | Strong |
| Pectolinarin | High | Well-documented | Moderate |
Notes:
- Camellianin A’s additional sugar moieties may enhance its radical-scavenging capacity, as seen in similar glycosides .
- Pectolinarin’s larger structure correlates with documented anti-inflammatory effects in Cirsinum extracts, though its size may reduce cellular uptake efficiency .
- This compound’s intermediate size could position it as a candidate for metabolic stability studies, bridging small-molecule and macromolecule drug design .
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